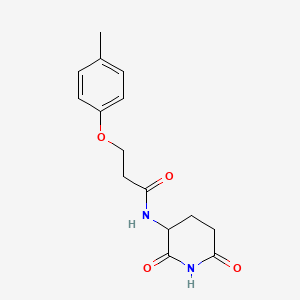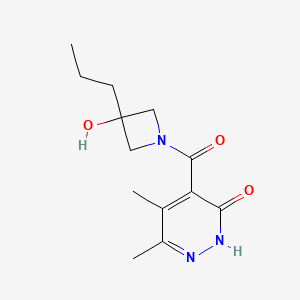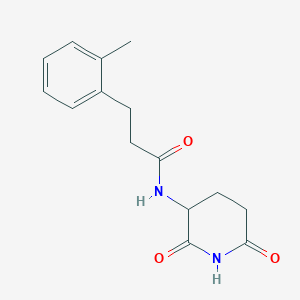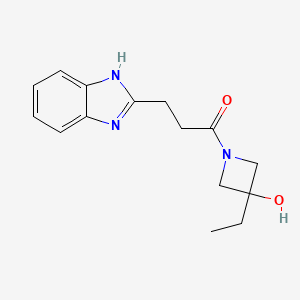![molecular formula C11H14ClNO B7581951 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol](/img/structure/B7581951.png)
1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol, also known as CPMA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CPMA belongs to the class of azetidin-3-ol derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用机制
The exact mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has also been shown to interact with the opioid receptors, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has been shown to have a range of biochemical and physiological effects. In animal studies, 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has been shown to reduce pain sensitivity and inflammation. It has also been shown to have anticonvulsant properties, which could make it useful in the treatment of epilepsy. 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has been shown to have a low toxicity profile, making it a safe compound for use in scientific research.
实验室实验的优点和局限性
One of the main advantages of 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol is its potential as a therapeutic agent. Its low toxicity profile and promising analgesic and anti-inflammatory properties make it an attractive candidate for drug development. However, there are also limitations to its use in lab experiments. 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol can be complex and time-consuming, which could limit its availability for research purposes.
未来方向
There are several potential future directions for research on 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol. One area of interest is its potential use as a treatment for chronic pain. Chronic pain is a significant medical problem that affects millions of people worldwide, and there is a need for new, effective treatments. 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol's promising analgesic properties make it a potential candidate for the development of new pain medications. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol and its potential side effects. This could lead to the development of more targeted and effective therapies. Finally, more research is needed to optimize the synthesis of 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol and improve its yield and purity, making it more widely available for scientific research.
合成方法
1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with methylamine to form 1-(4-chlorobenzyl)-3-methylazetidin-3-ol. This intermediate is then treated with sodium hydroxide to yield 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol. The synthesis of 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has been optimized to improve its yield and purity, making it a viable compound for scientific research.
科学研究应用
1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an analgesic agent. Studies have shown that 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has a significant analgesic effect in animal models of pain, making it a potential candidate for the development of new pain medications. 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as rheumatoid arthritis.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methylazetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(14)7-13(8-11)6-9-2-4-10(12)5-3-9/h2-5,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCCZVDTWKENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![1-[2-[(3-Methylpiperidin-1-yl)sulfonylamino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581908.png)
![1-[2-[[3-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581924.png)
![8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7581940.png)

![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)

![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581978.png)
![4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide](/img/structure/B7581984.png)